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Biological Context & Rationale
Translesion synthesis (TLS) is a highly conserved, mutagenic DNA damage tolerance pathway

that allows proliferating cells to bypass bulky DNA lesions during replication. While essential for

cell survival under genotoxic stress, TLS is a primary driver of acquired chemoresistance and

tumor mutagenesis in cancer patients treated with DNA-damaging agents like cisplatin [1].

The Y-family DNA polymerase REV1 acts as the central scaffolding protein in this pathway. Its

C-terminal domain (REV1-CTD) orchestrates the assembly of the TLS "mutasome" by

physically interacting with the Rev1-Interacting Region (RIR) motifs of "inserter" polymerases

(Pol κ , Pol η , Pol ι ) and the "extender" B-family polymerase Pol ζ (via its Rev7 and PolD3

subunits) [1, 3].

Because the REV1-CTD/RIR protein-protein interaction (PPI) is an obligate step for mutagenic

TLS, disrupting this interface with small molecules or stapled peptides has emerged as a

promising strategy to sensitize tumors to chemotherapy [2].
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Fig 1: The scaffolding role of REV1 in the mutagenic Translesion Synthesis (TLS) pathway.
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Assay Principle & Causality
To identify and characterize inhibitors of the REV1-CTD/RIR interaction, a Fluorescence

Polarization (FP) assay provides a homogeneous, high-throughput, and true-equilibrium

platform.

The Causality of the FP Mechanism: FP relies on the rotational correlation time of a

fluorophore. When excited by plane-polarized light, a small, free fluorescent probe (e.g., a

FAM-labeled Pol κ RIR peptide) tumbles rapidly in solution, emitting depolarized light (low FP

signal). However, when the small peptide binds to the much larger purified REV1-CTD protein,

the molecular volume of the complex increases drastically. This slows the rotational tumbling of

the fluorophore during its excited-state lifetime, resulting in a high retention of polarization (high

FP signal) [1].

When a competitive inhibitor (such as a stapled peptide or a small molecule) is introduced, it

displaces the FAM-RIR probe from the REV1-CTD binding pocket. The displaced probe

resumes rapid tumbling, causing a dose-dependent decrease in the FP signal.
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Fig 2: Logic of the competitive Fluorescence Polarization (FP) assay for REV1 inhibitors.

Materials & Reagents
Target Protein: Purified recombinant human REV1-CTD (typically residues 1157–1251),

expressed in E. coli and purified via affinity chromatography and size exclusion.

Fluorescent Probe: 5-Carboxyfluorescein (FAM)-labeled RIR peptide (e.g., FAM-Pol κ -RIR

or FAM-Pol η -RIR). Note: The fluorophore must be attached via a flexible linker (e.g., Ahx) to

prevent steric hindrance at the binding interface.

Assay Buffer: 25 mM Tris-HCl (pH 8.8), 300 mM NaCl, 2 mM DTT, 2% glycerol, and 0.01%

Triton X-100 (to prevent non-specific plastic binding and compound aggregation).

Microplates: 384-well black, flat-bottom, low-binding microplates (e.g., Corning 3575).

Instrumentation: Multimode microplate reader equipped with polarizing filters (Excitation: 485

nm / Emission: 520 nm / Cutoff: 515 nm).

Experimental Protocols
A robust FP screening campaign is a self-validating system consisting of two distinct phases:

determining the dissociation constant ( Kd​) of the probe, followed by the competitive screening

of inhibitors ( IC50​).

Protocol A: Direct Binding Assay (Probe Kd​
Determination)
Purpose: To determine the binding affinity of the FAM-RIR probe to REV1-CTD and establish

the optimal protein concentration for the competitive assay.

Probe Preparation: Dilute the FAM-RIR peptide in Assay Buffer to a working concentration of

20 nM (final assay concentration will be 10 nM). Causality: 10 nM is chosen to be well below

the expected Kd​(~1-2 μ M) to ensure the assay operates under ligand-depletion-free

conditions.
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Protein Titration: Prepare a 16-point, 2-fold serial dilution of purified REV1-CTD in Assay

Buffer, starting at a top concentration of 50 μ M.

Plate Assembly: Transfer 10 μ L of the REV1-CTD dilution series into the 384-well black

plate. Add 10 μ L of the 20 nM FAM-RIR probe to all wells.

Equilibration: Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles. Incubate in

the dark at room temperature for 45 minutes to reach thermodynamic equilibrium.

Measurement: Read the fluorescence polarization (mP) on the plate reader.

Analysis: Plot the FP signal (y-axis) against the log of the REV1-CTD concentration (x-axis).

Fit the data using a one-site specific binding model to calculate the Kd​.

Self-Validation Check: For the competitive assay, select a REV1-CTD concentration that

yields 50% to 80% of the maximum bound signal (the EC50​to EC80​). This ensures a high

dynamic range while remaining sensitive to competitive displacement.

Protocol B: Competitive Inhibition Assay ( IC50​
Determination)
Purpose: To quantify the potency of unlabeled stapled peptides or small molecules in displacing

the FAM-RIR probe.

Complex Preparation: Prepare a master mix of REV1-CTD (at the pre-determined EC70​

concentration, e.g., 3 μ M) and FAM-RIR probe (10 nM) in Assay Buffer.

Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100%

DMSO.

Compound Transfer: Acoustic dispense (e.g., Echo Liquid Handler) or manually pin-transfer

200 nL of the compound dilutions into the 384-well plate. Causality: Keeping final DMSO

concentration ≤ 1% prevents solvent-induced protein denaturation.

Reaction Initiation: Dispense 20 μ L of the REV1-CTD/FAM-RIR master mix into all wells

containing the compounds.
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Controls:

Positive Control (Max Inhibition): 10 nM FAM-RIR probe + 1% DMSO (No protein).

Negative Control (Max Binding): REV1-CTD/FAM-RIR complex + 1% DMSO (No inhibitor).

Equilibration & Measurement: Incubate for 45 minutes at room temperature in the dark. Read

the FP signal.

Analysis: Calculate the percentage of inhibition for each well. Fit the dose-response curve

using a four-parameter logistic (4PL) regression to determine the IC50​.

Data Presentation & Interpretation
Quantitative analysis of REV1-CTD binding affinities is critical for structure-activity relationship

(SAR) studies. Table 1 summarizes typical binding parameters for known RIR motifs and

validated REV1 inhibitors.

Table 1: Representative Binding Affinities for REV1-CTD Modulators

Ligand /
Inhibitor

Molecule Type
Target
Interface

Assay
Readout

Affinity ( Kd​or
IC50​)

FAM-Pol κ RIR
Fluorescent

Probe
RIR Pocket

Direct Binding (

Kd​)
1.7 – 2.5 μ M

FAM-Pol η RIR
Fluorescent

Probe
RIR Pocket

Direct Binding (

Kd​)
3.5 – 5.0 μ M

Stapled Peptide

K
Peptidomimetic RIR Pocket

Competitive FP (

IC50​)
6.6 μ M

Compound 5

(PAP)
Small Molecule RIR Pocket

Competitive FP (

IC50​)
~17.0 μ M

JH-RE-06 Small Molecule
REV1-CTD

Dimer Interface
Cell/Biochemical 0.78 μ M
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Note: Stapled peptides containing non-natural amino acids (e.g., cyclohexylalanine)

demonstrate enhanced helicity and significantly higher binding affinities compared to their

unstapled wild-type counterparts [2].

Troubleshooting & Self-Validating Controls
To guarantee the trustworthiness of the screening data, the assay must be continuously

validated against common artifacts:

Z'-Factor Calculation: A statistical measure of assay robustness. Calculate Z′=1−∣μbound​

−μfree​∣3(σbound​+σfree​)​. A Z'-factor >0.5 indicates an excellent, screening-ready assay. If

Z′<0.5 , increase the REV1-CTD concentration slightly or check for probe degradation.

Inner Filter Effect (Auto-fluorescence): Small molecules often auto-fluoresce at FAM

wavelengths, artificially skewing polarization data. Self-Validation: Always monitor the Total

Fluorescence Intensity (FI) alongside polarization. If a compound causes a >20% spike in

total FI, the corresponding FP drop is likely an artifact, not true displacement.

Buffer Optimization: The REV1-CTD is prone to aggregation. If the binding curve is steep

(Hill slope >1.5 ), increase the NaCl concentration (up to 500 mM) or increase Triton X-100

to 0.05% to disrupt non-specific oligomerization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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